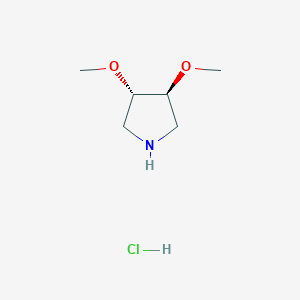
Benzoic acid, 3-(hydroxymethyl)-2-methyl-
Overview
Description
3-(Hydroxymethyl)-benzoic acid is an organic compound composed of a benzene ring with a hydroxymethyl group attached . It is used as an intermediate for the synthesis of pesticides and flavors, and as a highlighter for color films .
Synthesis Analysis
The synthesis of similar compounds, such as 3-chloro methyl benzoic acid, involves the use of Lewis acid catalysts like zinc chloride and ferric chloride. The reaction occurs in a solvent in one step, making the process simple, easy to control, and environmentally friendly .Molecular Structure Analysis
The molecular structure of 3-hydroxybenzoic acid, a compound similar to 3-(hydroxymethyl)-2-methyl-benzoic acid, has been studied extensively. It was found that this compound could exist in more than two polymorphs .Chemical Reactions Analysis
The reaction of benzoic acid with hydroxyl radicals in both gas and aqueous phases has been studied. The results show that all reaction pathways involved the formation of pre-reactive complexes which in turn alter reaction energy barriers .Physical And Chemical Properties Analysis
3-(Hydroxymethyl)-benzoic acid has a boiling point of 358.1°C at 760 mmHg . It is slightly soluble in water and insoluble in organic solvents .Scientific Research Applications
Bioproduction of 3-Hydroxypropionic Acid (3-HP)
3-HP serves as an economically important platform compound from which a variety of bulk chemicals can be derived. Unlike petroleum-dependent chemical synthesis, bioproduction of 3-HP has gained attention due to its utilization of renewable biomass. Bacterial strains, such as Escherichia coli and Klebsiella pneumoniae, have been explored for 3-HP production. Key aspects include metabolic pathways, host strains, and enzymes involved .
Carbon Dioxide-Based Manufacturing
3-HP plays a crucial role in autotrophic carbon dioxide (CO₂) assimilation pathways in certain bacteria. This highlights the potential for CO₂-based manufacturing of chemicals, which is an exciting frontier in microbial metabolic engineering .
Poly(3-Hydroxypropionate) (P-3HP) Production
Microbial synthesis of 3-HP has attracted significant attention due to its green and sustainable properties. P-3HP, a biodegradable plastic, can be produced from 3-HP. Researchers are exploring ways to optimize microbial strains for efficient P-3HP production .
Metabolic Engineering Strategies
Advances in metabolic engineering and synthetic biology have led to protocols for overcoming hurdles in 3-HP production. Strategies include rewiring metabolic networks, alleviating metabolite toxicity, and dynamically controlling cell size and density. Growth-promoting approaches, such as optimizing fermentation conditions and recruiting RNA polymerases, enhance both cell growth and 3-HP production .
Downstream Separation and Purification
Efforts are underway to simplify downstream separation and purification processes for 3-HP. Metabolic engineering approaches aim to improve the overall efficiency of production .
Complex Chemistry and Side Reactions
It’s essential to recognize that the chemistry of 3-HP formation is complex. Researchers have identified side reactions that significantly impact process efficiency. Understanding these intricacies is crucial for optimizing production methods .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in one-carbon metabolism, which is essential for nucleotide synthesis and methylation reactions .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
For instance, certain boronic esters, which are structurally similar, are involved in Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of 3-(Hydroxymethyl)-2-methylbenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .
Safety and Hazards
properties
IUPAC Name |
3-(hydroxymethyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWSNQYQXQMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3-(hydroxymethyl)-2-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid](/img/structure/B3121034.png)



![5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one](/img/structure/B3121058.png)